molecular formula C9H18Cl2N2 B1413543 6-(Pyrrolidin-1-yl)-3-azabicyclo[3.1.0]hexane dihydrochloride CAS No. 1949836-63-8

6-(Pyrrolidin-1-yl)-3-azabicyclo[3.1.0]hexane dihydrochloride

Cat. No.: B1413543
CAS No.: 1949836-63-8
M. Wt: 225.16 g/mol
InChI Key: USBVHVPVOUXVPX-UHFFFAOYSA-N
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Description

6-(Pyrrolidin-1-yl)-3-azabicyclo[3.1.0]hexane dihydrochloride is a chemical compound known for its unique bicyclic structure. This compound features a pyrrolidine ring fused to a bicyclo[3.1.0]hexane scaffold, making it a subject of interest in various fields of scientific research, particularly in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pyrrolidin-1-yl)-3-azabicyclo[3.1.0]hexane dihydrochloride typically involves the cyclization of 2-(bromomethyl)pyrrolidine hydrobromide with a strong base such as n-butyllithium. This reaction proceeds through an open-chain transition state facilitated by lithium coordination, resulting in the formation of the bicyclic structure .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar cyclization reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Pyrrolidin-1-yl)-3-azabicyclo[3.1.0]hexane dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophiles: Common electrophiles used in substitution reactions include alkyl halides and acyl chlorides.

    Oxidizing Agents: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents employed in these reactions.

Major Products

The major products formed from these reactions include various substituted pyrrolidines and piperidines, which can exhibit different pharmacological properties depending on the nature of the substituents.

Scientific Research Applications

6-(Pyrrolidin-1-yl)-3-azabicyclo[3.1.0]hexane dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Pyrrolidin-1-yl)-3-azabicyclo[3.1.0]hexane dihydrochloride involves its interaction with specific molecular targets, such as histamine H3 receptors. By binding to these receptors, the compound can modulate the release of neurotransmitters like noradrenaline, acetylcholine, dopamine, and serotonin. This modulation affects various physiological processes, including memory function, cognition, anxiety, and pain regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific binding affinity and selectivity for histamine H3 receptors. This selectivity makes it a valuable tool for studying the pharmacological effects of histamine receptor modulation and for developing potential therapeutic agents targeting central nervous system disorders.

Properties

IUPAC Name

6-pyrrolidin-1-yl-3-azabicyclo[3.1.0]hexane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2.2ClH/c1-2-4-11(3-1)9-7-5-10-6-8(7)9;;/h7-10H,1-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USBVHVPVOUXVPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2C3C2CNC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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